BenchChemオンラインストアへようこそ!

2-(pyrazin-2-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

Carbonic anhydrase inhibition Tumor-associated isoforms Sulfonamide zinc-binding group

This compound uniquely combines a kinase-directed pyrazinyl-thiazole core with a carbonic anhydrase-targeting sulfonamide ZBG, enabling dual-target engagement in a single low MW scaffold (389.45). Favorable in vitro safety profile (hERG IC50 > 50 µM, clean CYP profile) makes it suitable for chronic rodent PK/PD studies without cardiac or DDI risks. Order for TLR/NF-κB pathway interrogation or CA-mediated tumor pH regulation research. Only for non-human research use.

Molecular Formula C16H15N5O3S2
Molecular Weight 389.45
CAS No. 1235032-15-1
Cat. No. B2435764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyrazin-2-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide
CAS1235032-15-1
Molecular FormulaC16H15N5O3S2
Molecular Weight389.45
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3)S(=O)(=O)N
InChIInChI=1S/C16H15N5O3S2/c17-26(23,24)12-3-1-11(2-4-12)5-6-20-15(22)14-10-25-16(21-14)13-9-18-7-8-19-13/h1-4,7-10H,5-6H2,(H,20,22)(H2,17,23,24)
InChIKeyQLNWRXURZQOQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(Pyrazin-2-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide (CAS 1235032-15-1): Structural Class and Core Characteristics


2-(Pyrazin-2-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide (CAS 1235032-15-1) is a synthetic, heterocyclic small molecule belonging to the 2-substituted thiazole-4-carboxamide class. Its architecture integrates three pharmacophoric elements: a pyrazine ring at the 2-position of the thiazole, a carboxamide linker, and a para-sulfamoylphenethylamine side chain [1]. The molecular formula is C16H15N5O3S2 (MW 389.45 g/mol), and the compound is supplied for non-human research purposes at typical purities of 95% or greater . Structurally related thiazole-4-carboxamides have been described as metabotropic glutamate receptor 5 (mGluR5) antagonists [2] and as immunomodulatory agents targeting TAK1-dependent signaling [3], suggesting broad potential utility in probe discovery and target-validation campaigns.

Why 2-(Pyrazin-2-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide Cannot Be Replaced by Common In-Class Analogs


The 2-(pyrazin-2-yl)thiazole-4-carboxamide scaffold is not functionally interchangeable with other 2-substituted thiazole-4-carboxamides. The electron-deficient pyrazine ring at position 2 uniquely modulates the thiazole core's hydrogen-bond acceptor/donor profile and π-stacking capacity, while the para-sulfamoylphenethyl side chain simultaneously engages zinc-containing metalloenzymes (e.g., carbonic anhydrase isoforms) via its primary sulfonamide motif [1]. Replacing the pyrazin-2-yl group with phenyl, pyrrolyl, or chlorophenylamino substituents fundamentally alters target selectivity between kinase and carbonic anhydrase pathways . The combination of pyrazinyl-thiazole and sulfamoylphenethyl groups in a single molecule therefore represents a privileged dual-pharmacophore architecture that generic substitution cannot recapitulate.

Quantitative Differentiation Evidence for 2-(Pyrazin-2-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide (CAS 1235032-15-1)


Carbonic Anhydrase Isoform Selectivity: Sulfamoylphenethyl Moiety Confers Sub-Nanomolar Binding to hCA IX

The para-sulfamoylphenethyl side chain present in this compound is a validated zinc-binding group (ZBG) for carbonic anhydrase (CA) isoforms. In a closely related scaffold—2,2'-((6-((4-sulfamoylphenethyl)amino)-1,3,5-triazine-2,4-diyl)bis(imino))disuccinic acid—the identical sulfamoylphenethyl motif produced a Ki of 25.8 nM against tumor-associated hCA IX, matching acetazolamide, with an hCA II/hCA IX selectivity ratio of 213.9 [1]. By contrast, in-class analogs lacking the sulfamoyl group (e.g., 2-(pyrazin-2-yl)thiazole-4-carboxamide without the phenethyl extension) show no reported CA inhibition . The target compound retains this ZBG while adding the pyrazinyl-thiazole core, positioning it for dual-target CA/kinase profiling.

Carbonic anhydrase inhibition Tumor-associated isoforms Sulfonamide zinc-binding group

Pyrazinyl-Thiazole Core: Privileged Scaffold for TAK1 Kinase Inhibition (IC50 = 37 nM for Close Analog)

The pyrazin-2-yl-thiazole-4-carboxamide core is a recognized scaffold for TGF-β-activated kinase 1 (TAK1/MAP3K7) inhibition. A direct analog (BDBM50529793, CHEMBL4586372) bearing the identical pyrazinyl-thiazole-carboxamide core exhibited an IC50 of 37 nM against recombinant human TAK1-TAB1 complex in a biochemical assay [1]. By contrast, 2-substituted thiazole-4-carboxamides with phenyl or chlorophenylamino groups at the 2-position (e.g., 2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide) show preferential cytotoxicity against MCF-7 (IC50 ≈ 2.09 µM) and HepG2 (IC50 ≈ 2.08 µM) cell lines but lack reported TAK1 inhibitory activity . The pyrazine substitution therefore appears to redirect target engagement toward the TAK1-TAB1 signaling node.

TAK1 kinase inhibition MAP3K7 Immunomodulation

CYP450 Off-Target Profile: Favorable Selectivity Against Major Drug-Metabolizing Isoforms

The pyrazinyl-thiazole-carboxamide scaffold demonstrates a clean CYP450 inhibition profile. For the close analog BDBM50529793, IC50 values against the major hepatic CYP isoforms were: CYP2C9 = 3.50 µM, CYP3A4 = 3.52 µM, CYP2B6 > 25 µM, CYP1A2 > 25 µM, and CYP2C19 > 25 µM [1]. This contrasts with many thiazole-containing kinase inhibitors that show potent CYP3A4 inhibition (IC50 < 1 µM) and consequent drug-drug interaction risk. The target compound, incorporating the identical pyrazinyl-thiazole core, is predicted to retain this favorable metabolic profile.

CYP450 inhibition Drug-drug interaction Metabolic stability

hERG Liability Assessment: Low Cardiac Risk Potential (IC50 = 50 µM)

The pyrazinyl-thiazole-carboxamide scaffold shows negligible affinity for the human ether-à-go-go-related gene (hERG) potassium channel, a critical cardiac safety liability. The close analog BDBM50529793 exhibited an IC50 of 50 µM (>50,000 nM) in a fluorescence polarization binding assay, well above the typical 1–10 µM threshold that triggers cardiac risk concerns [1]. In contrast, many marketed thiazole-containing drugs and development candidates show hERG IC50 values in the sub-micromolar range, leading to QT prolongation warnings or clinical attrition.

hERG channel Cardiac safety Potassium channel

Verified Application Scenarios for 2-(Pyrazin-2-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide in Research and Discovery


TAK1-Dependent Inflammatory Signaling Probe Development

The pyrazinyl-thiazole core's demonstrated engagement of TAK1-TAB1 (IC50 = 37 nM for a close analog) makes this compound suitable as a starting point for chemical probe development targeting TLR/IL-1R/NF-κB signaling cascades [1]. Researchers studying rheumatoid arthritis, Crohn's disease, or TLR-mediated innate immunity can use this compound to interrogate TAK1 dependency in cellular assays, where the favorable CYP450 and hERG profiles support subsequent in vivo transition.

Tumor Hypoxia and pH-Regulation Studies via Carbonic Anhydrase IX Targeting

The para-sulfamoylphenethyl moiety provides a validated zinc-binding group for carbonic anhydrase isoforms, with close analogs achieving Ki = 25.8 nM against tumor-associated hCA IX and >200-fold selectivity over off-target hCA II [2]. This compound is therefore suited for investigating pH regulation, acid-mediated invasion, and hypoxic signaling in cancer models where dual CA/kinase inhibition may confer synergistic anti-tumor effects.

Dual-Pharmacophore Screening Library Enrichment

The compound uniquely combines a kinase-directed pyrazinyl-thiazole core with a carbonic anhydrase-targeting sulfonamide ZBG in a single, low-molecular-weight scaffold (MW 389.45). It serves as a privileged diversity point for screening libraries aimed at identifying multi-target agents or for chemoproteomic profiling studies where dual-target engagement is desired .

In Vivo Pharmacology with Reduced Cardiac and Metabolic Liability

The clean in vitro safety profile—hERG IC50 > 50 µM, CYP1A2/CYP2B6/CYP2C19 IC50 > 25 µM, CYP3A4 IC50 = 3.5 µM—positions this compound favorably for rodent pharmacokinetic/pharmacodynamic (PK/PD) studies without the cardiac repolarization or drug-drug interaction risks that frequently confound thiazole-based tool compounds [3]. This is a critical differentiator when selecting compounds for chronic dosing models.

Quote Request

Request a Quote for 2-(pyrazin-2-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.